Sodium Nitrite-18O2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sodium Nitrite-18O2 is a variant of Sodium Nitrite, an inorganic compound with the chemical formula NaNO2 . It is a white to slightly yellowish crystalline powder that is very soluble in water and is hygroscopic . From an industrial perspective, it is the most important nitrite salt . It is a precursor to a variety of organic compounds, such as pharmaceuticals, dyes, and pesticides .

Molecular Structure Analysis

The molecular formula of Sodium Nitrite-18O2 is NNa18O2 . The average mass is 68.995 Da and the monoisotopic mass is 68.982674 Da .Chemical Reactions Analysis

Sodium Nitrite is a reagent for the conversion of amines into diazo compounds, which are key precursors to many dyes, such as diazo dyes . Nitroso compounds are produced from nitrites . These are used in the rubber industry . It is used in a variety of metallurgical applications, for phosphatizing and detinning .Physical And Chemical Properties Analysis

Sodium Nitrite is a white to slightly yellowish crystalline powder that is very soluble in water and is hygroscopic . It has a density of 2.168 g/cm³ . It has a melting point of 271 °C and decomposes at 320 °C . It is soluble in methanol (4.4 g/100 mL), ethanol, and very soluble in ammonia .Applications De Recherche Scientifique

Online Measurement of Sodium Nitrite Concentrations

Sodium Nitrite-18O2 can be used for the rapid online measurement of sodium nitrite solutions using near-infrared spectroscopy . This method involves the preparation of a series of standard solutions of sodium nitrite at different concentrations, which are then measured in cuvettes and flow cells . The established model can meet the demands of online measurement and perform the rapid, nondestructive detection of sodium nitrite solutions .

Automated Formulation of Feedstock in Spent Fuel Reprocessing

In the field of nuclear energy, Sodium Nitrite-18O2 is used in the automated formulation of feedstock in spent fuel reprocessing . Sodium nitrite is widely used in plutonium valence adjustment, and this reagent is often used to destroy the remaining reducing agent of the reaction .

Nondestructive Detection of Sodium Nitrite

Sodium Nitrite-18O2 can be used for the nondestructive detection of sodium nitrite in solutions . This is particularly useful in industries where the concentration of sodium nitrite needs to be monitored regularly .

Use in Spectrophotometry

Sodium Nitrite-18O2 can be used in spectrophotometry, a method used to measure how much a chemical substance absorbs light by measuring the intensity of light as a beam of light passes through sample solution .

Use in Chemiluminescence

Sodium Nitrite-18O2 can also be used in chemiluminescence, a process that generates light as a result of a chemical reaction .

Use in Electrochemistry

In electrochemistry, Sodium Nitrite-18O2 can be used to study the transfer of electrons between two species .

Use in Chromatography

Sodium Nitrite-18O2 can be used in chromatography, a method used to separate mixtures .

Use in Hydrogel-based Surface-Enhanced Raman Spectroscopy (SERS)

Sodium Nitrite-18O2 can be used in hydrogel-based SERS substrates for nitrite detection in food . This method, combined with machine learning for regression prediction in data processing, augments the potential of SERS technology .

Mécanisme D'action

Target of Action

The primary target of Sodium Nitrite-18O2 is hemoglobin in the blood . Sodium Nitrite-18O2 acts by oxidizing hemoglobin to methemoglobin . The oxidized Fe3+ in methemoglobin binds cyanide with high affinity, which helps to remove cyanide from blocking the metabolic function of mitochondria .

Mode of Action

Sodium Nitrite-18O2 primarily acts by oxidizing hemoglobin to methemoglobin . The now oxidized Fe3+ in methemoglobin also binds cyanide with high affinity and accepts cyanide from cytochrome a3 . This leaves cytochrome a3 free to resume its function in oxidative phosphorylation .

Biochemical Pathways

Sodium Nitrite-18O2 affects the nitrogen cycle, a complex interplay among many microorganisms catalyzing different reactions . The core nitrogen cycle involves four reduction pathways and two oxidation pathways . Sodium Nitrite-18O2 is involved in the oxidation of ammonia (NH3) with oxygen into nitrite followed by the oxidation of nitrite into nitrate .

Pharmacokinetics

The pulmonary absorption of Sodium Nitrite-18O2 is rapid and complete, and plasma exposure is dose-proportional through the maximum tolerated dosage level of 90 mg, without accumulation following repeated inhalation . At higher dosage levels, dose-limiting toxicities were orthostasis and hypotension with tachycardia .

Result of Action

The result of Sodium Nitrite-18O2’s action is the reversal of cyanide toxicity and the production of blood vessel dilation . It also leads to significant increases in circulating iron-nitrosyl hemoglobin (Hb (Fe)-NO), S-nitrosothiols (R-SNO), and the fraction of exhaled nitric oxide (FE NO) .

Action Environment

The action of Sodium Nitrite-18O2 can be influenced by environmental factors such as dietary constituents. For example, the co-administration of conjugated linoleic acid (cLA) with Sodium Nitrite-18O2 impacts the pharmacokinetics and physiological effects of Sodium Nitrite-18O2 . The cLA administration suppresses plasma NO3− and NO2− levels, decreases 15NO-deoxyhemoglobin formation, inhibits NO2− platelet activation, and the vasodilatory actions of NO2−, while enhancing the formation of 9- and 12-15NO2-cLA .

Safety and Hazards

Sodium Nitrite is considered hazardous. It may intensify fire and is toxic if swallowed . It causes serious eye irritation and may cause damage to organs through prolonged or repeated exposure . It is recommended to use personal protective equipment, ensure adequate ventilation, avoid dust formation, and not to breathe dust .

Orientations Futures

In recent times, there has been a concerning and noteworthy rise in the global use of sodium nitrite for suicidal purposes . This is facilitated either through the employment of specialized “suicide kits” or by acquiring sodium nitrite through alternative means . Additionally, another occurrence contributing to nitrite poisoning is the recreational utilization of nitrites in the form of volatile aliphatic esters of nitrous acid, commonly referred to as “poppers” .

Propriétés

InChI |

InChI=1S/HNO2.Na/c2-1-3;/h(H,2,3);/q;+1/p-1/i2+2,3+2; |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPXPTNMVRIOKMN-HBBSRNSNSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

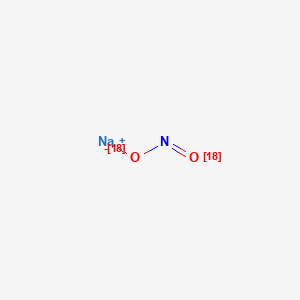

N(=[18O])[18O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NNaO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

72.995 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.